![molecular formula C14H25NO4 B12311407 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)

1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

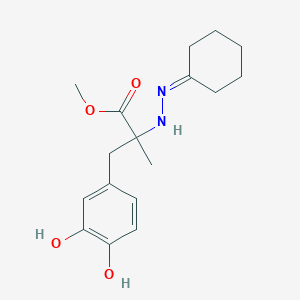

1-[(tert-ブトキシ)カルボニル]アミノ)-4,4-ジメチルシクロヘキサン-1-カルボン酸は、特にアミンの保護基として、有機合成においてその役割が知られている化合物です。 tert-ブトキシカルボニル(Boc)基は、有機化学において広く使用されており、複数段階の合成プロセス中にアミンの反応性を一時的にマスクするために使用されます .

準備方法

合成経路と反応条件: 1-[(tert-ブトキシ)カルボニル]アミノ)-4,4-ジメチルシクロヘキサン-1-カルボン酸の合成は、通常、4,4-ジメチルシクロヘキサン-1-カルボン酸とジ-tert-ブチルジカルボネート(Boc2O)を、水酸化ナトリウムなどの塩基の存在下で反応させることによって行われます。 この反応は、多くの場合、テトラヒドロフラン(THF)などの有機溶媒中で高温で行われます .

工業的生産方法: この化合物の工業的生産方法は、実験室での合成と類似していますが、より大量に対応するためにスケールアップされています。このプロセスでは、高収率と純度を確保するために反応条件を注意深く制御する必要があります。 連続フローリアクターの使用は、効率と持続可能性を高めるために検討されています .

化学反応の分析

反応の種類: 1-[(tert-ブトキシ)カルボニル]アミノ)-4,4-ジメチルシクロヘキサン-1-カルボン酸は、次のようないくつかの種類の反応を起こします。

一般的な試薬と条件:

脱保護: ジクロロメタン中のトリフルオロ酢酸またはメタノール中の塩酸.

置換: ジ-tert-ブチルジカルボネート(Boc2O)と、THFやアセトニトリルなどの溶媒中の水酸化ナトリウムや4-ジメチルアミノピリジン(DMAP)などの塩基.

主要な生成物:

科学研究の応用

1-[(tert-ブトキシ)カルボニル]アミノ)-4,4-ジメチルシクロヘキサン-1-カルボン酸は、科学研究において多様な用途があります。

科学的研究の応用

1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

作用機序

1-[(tert-ブトキシ)カルボニル]アミノ)-4,4-ジメチルシクロヘキサン-1-カルボン酸の作用機序は、主に保護基としての役割に関係しています。Boc基は、アミンに導入されて、後続の合成ステップ中に反応しないようにします。 Boc基は、酸性条件下で選択的に除去することができ、遊離アミンをさらなる反応のために露出させます .

類似の化合物:

1-[(tert-ブトキシカルボニル)アミノ]シクロヘキサンカルボン酸: 有機合成に使用される、別のBoc保護されたアミノ酸.

エチル 2-[(tert-ブトキシ)カルボニル]アミノ)シクロプロパン-1-カルボキシレート: シクロヘキサン環の代わりにシクロプロパン環を持つ類似の化合物.

独自性: 1-[(tert-ブトキシ)カルボニル]アミノ)-4,4-ジメチルシクロヘキサン-1-カルボン酸は、合成プロセス中に立体障害と安定性を提供する、その特定の構造によってユニークです。 これは、アミンの選択的な保護と脱保護が重要な、複雑な有機合成において特に有用です .

類似化合物との比較

1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Another Boc-protected amino acid used in organic synthesis.

Ethyl 2-[(tert-butoxy)carbonyl]amino)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring instead of a cyclohexane ring.

Uniqueness: 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific structure, which provides steric hindrance and stability during synthetic processes. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amines are crucial .

特性

IUPAC Name |

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4,5)7-9-14/h6-9H2,1-5H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXQZDKVLCWQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)

![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)

![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)